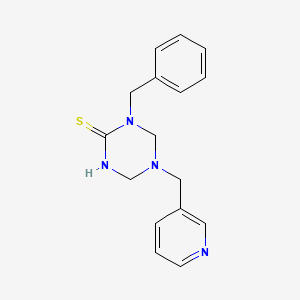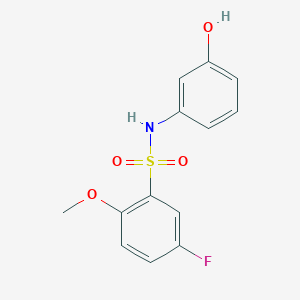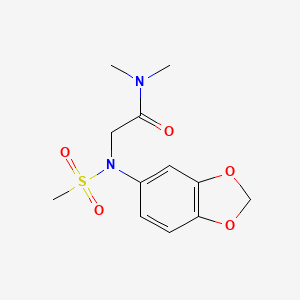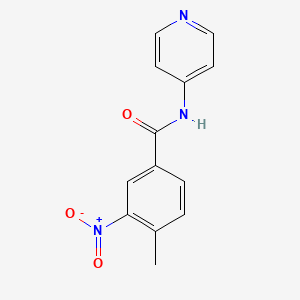
1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as BPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT is a derivative of triazinane and contains a thione group, which makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as an anticancer agent involves the inhibition of proteasome activity. Proteasome is responsible for the degradation of proteins, and its inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have a significant effect on the biochemical and physiological processes of cells. Studies have shown that 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione induces oxidative stress in cells, which leads to the activation of various signaling pathways. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the activity of various enzymes, including proteasome, which plays a crucial role in protein degradation. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its ease of synthesis. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be synthesized in a few steps with high yield, making it an attractive candidate for various applications. Another advantage of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is its versatility, as it can be used as a ligand in the synthesis of metal complexes or as a catalyst in organic reactions. However, one of the limitations of using 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its relatively low solubility in water, which can limit its applications in certain fields.
Zukünftige Richtungen
There are several future directions for the research on 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One of the potential applications of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential as a proteasome inhibitor. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can also be further studied for its potential use as an antimicrobial agent. Additionally, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be used as a ligand in the synthesis of metal complexes with interesting optical and magnetic properties. Further research is needed to explore the potential applications of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in various fields.
Synthesemethoden
The synthesis of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 3-pyridinemethanamine with benzyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 1,3,5-triazinane-2-thione to yield 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. The synthesis of 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is relatively simple and can be carried out in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields such as drug development, material science, and catalysis. In drug development, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results as an anticancer agent. Studies have shown that 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione induces apoptosis in cancer cells by inhibiting the activity of proteasome, which is responsible for the degradation of proteins. 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been studied for its potential use as an antimicrobial agent. In material science, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a ligand in the synthesis of metal complexes, which have shown interesting optical and magnetic properties. In catalysis, 1-benzyl-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a catalyst for various organic reactions.
Eigenschaften
IUPAC Name |
1-benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c21-16-18-12-19(10-15-7-4-8-17-9-15)13-20(16)11-14-5-2-1-3-6-14/h1-9H,10-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNULVOLXIAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)



![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)
![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)